

Mass Spectrometry Analysis of 6-(Diethylamino)pyridine-3-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 6-(Diethylamino)pyridine-3-carbaldehyde

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This guide provides a comparative analysis of the mass spectrometric behavior of **6-(Diethylamino)pyridine-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to predict its fragmentation patterns and provide a basis for its analytical characterization.

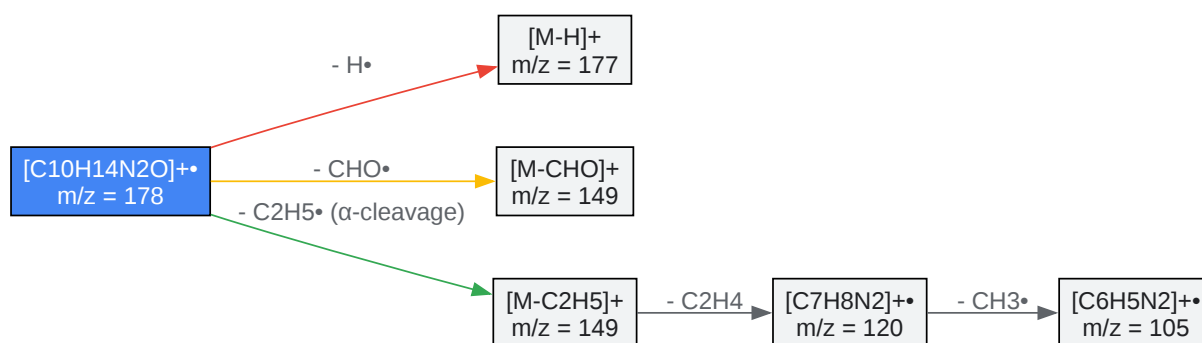
Comparative Analysis of Physicochemical Properties

A summary of the key physicochemical properties of **6-(Diethylamino)pyridine-3-carbaldehyde** and its structural analogs is presented in Table 1. These properties are crucial for designing appropriate mass spectrometry experiments and for interpreting the resulting data. The data for the target compound are predicted based on its chemical structure.

Compound	Chemical Formula	Molecular Weight (g/mol)	Key Structural Features
6-(Diethylamino)pyridine-3-carbaldehyde (Predicted)	C10H14N2O	178.23	Pyridine ring, Carbaldehyde group, Diethylamino group
6-(Diethylamino)-2-methylpyridine-3-carbaldehyde[1]	C11H16N2O	192.26	Pyridine ring, Carbaldehyde group, Diethylamino group, Methyl group
6-(Dimethylamino)pyridine-3-carbaldehyde[2]	C8H10N2O	150.18	Pyridine ring, Carbaldehyde group, Dimethylamino group
6-(Methylamino)pyridine-3-carbaldehyde	C7H8N2O	136.15	Pyridine ring, Carbaldehyde group, Methylamino group
6-(Diethylamino)pyridine-3-carboxylic acid[3]	C10H14N2O2	194.23	Pyridine ring, Carboxylic acid group, Diethylamino group
3-Pyridinecarboxaldehyde[4]	C6H5NO	107.11	Pyridine ring, Carbaldehyde group

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of **6-(Diethylamino)pyridine-3-carbaldehyde** under electron ionization (EI) is expected to follow characteristic pathways dictated by its functional groups: the aldehyde and the diethylamino substituent on the pyridine ring. A proposed fragmentation pathway is illustrated below.



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Caption: Predicted EI mass spectrometry fragmentation of **6-(Diethylamino)pyridine-3-carbaldehyde**.

The molecular ion ($[M]^+\bullet$) is expected at an m/z of 178. Key fragmentation processes include:

- Loss of a hydrogen radical ($[M-H]^+$): A common fragmentation for aldehydes, leading to a peak at m/z 177.^{[5][6][7]}
- Loss of the formyl radical ($[M-CHO]^+$): Another characteristic fragmentation of aldehydes, resulting in a fragment at m/z 149.^{[5][6][7]}
- Alpha-cleavage of the diethylamino group: The loss of an ethyl radical is a dominant fragmentation pathway for aliphatic amines, which would also produce a fragment at m/z 149.^[7] Subsequent loss of ethene from this fragment could lead to an ion at m/z 120.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general protocol for the analysis of **6-(Diethylamino)pyridine-3-carbaldehyde** and similar organic compounds using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the mass spectrum of **6-(Diethylamino)pyridine-3-carbaldehyde** for structural elucidation and comparison.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Electron Ionization (EI) source
- Quadrupole or Time-of-Flight (TOF) mass analyzer

Materials:

- Sample: **6-(Diethylamino)pyridine-3-carbaldehyde**
- Solvent: High-purity methanol or acetonitrile
- Inert gas for GC: Helium or Nitrogen

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas Flow Rate: 1 mL/min (constant flow).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).[\[8\]](#)[\[9\]](#)

- Electron Energy: 70 eV.[9]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
 - Acquire the mass spectrum of the peak corresponding to the analyte.
 - Analyze the fragmentation pattern to identify the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation and spectra of similar compounds.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of **6-(Diethylamino)pyridine-3-carbaldehyde** based on the known fragmentation patterns of related molecules. The provided experimental protocol offers a starting point for researchers to obtain empirical data. The comparative data and predicted fragmentation pathways will aid in the identification and structural confirmation of this and other similar compounds in various research and development settings.

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